molecular formula C7H10N2O2 B13123513 Ethyl 3,4-dihydropyridazine-3-carboxylate

Ethyl 3,4-dihydropyridazine-3-carboxylate

Katalognummer: B13123513
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: FJQWRLZTTDFMRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) typically involves the esterification of 3,4-dihydropyridazine-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyridazine derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with nitrogen-containing biomolecules.

Vergleich Mit ähnlichen Verbindungen

3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) can be compared with other similar compounds, such as:

    Pyridazine-3-carboxylic acid: This compound has a similar structure but lacks the ethyl ester group.

    Pyridazine-4-carboxylic acid: Another similar compound with the carboxylic acid group at a different position on the pyridazine ring.

    Pyridazine-3,4-dicarboxylic acid: This compound contains two carboxylic acid groups on the pyridazine ring.

The uniqueness of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) lies in its specific ester functional group, which imparts different chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

ethyl 3,4-dihydropyridazine-3-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3,5-6H,2,4H2,1H3

InChI-Schlüssel

FJQWRLZTTDFMRL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC=CN=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.